molecular formula C17H36O2 B14331163 1-Isobutoxy-2-undecyloxy-ethane CAS No. 108063-06-5

1-Isobutoxy-2-undecyloxy-ethane

Cat. No.: B14331163
CAS No.: 108063-06-5
M. Wt: 272.5 g/mol
InChI Key: OUUHXPMXLSZUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutoxy-2-undecyloxy-ethane is an organic compound with the molecular formula C17H36O2. It consists of 17 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes an isobutoxy group and an undecyloxy group attached to an ethane backbone.

Preparation Methods

The synthesis of 1-Isobutoxy-2-undecyloxy-ethane can be achieved through various synthetic routes. One common method involves the reaction of isobutyl alcohol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isobutoxy-2-undecyloxy-ethane can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isobutoxy-2-undecyloxy-ethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving lipid membranes due to its amphiphilic nature.

    Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 1-Isobutoxy-2-undecyloxy-ethane exerts its effects involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various molecular targets and pathways, including those involved in cell signaling and transport .

Comparison with Similar Compounds

Similar compounds to 1-Isobutoxy-2-undecyloxy-ethane include other alkoxyalkanes such as:

  • 1-Methoxy-2-decyloxy-ethane
  • 1-Ethoxy-2-octyloxy-ethane
  • 1-Propoxy-2-hexyloxy-ethane

Compared to these compounds, this compound is unique due to its specific combination of isobutoxy and undecyloxy groups, which confer distinct physical and chemical properties .

Properties

CAS No.

108063-06-5

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)ethoxy]undecane

InChI

InChI=1S/C17H36O2/c1-4-5-6-7-8-9-10-11-12-13-18-14-15-19-16-17(2)3/h17H,4-16H2,1-3H3

InChI Key

OUUHXPMXLSZUDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.